Molecular Weight and Substituent Mass: Impact on Physicochemical and Synthetic Utility
The molecular weight of 3-bromo-4-fluoro-6-methoxy-2H-indazole (245.05 g/mol) is significantly higher than its non-brominated analog 4-fluoro-6-methoxy-1H-indazole (166.15 g/mol) . This 78.9 g/mol increase, attributable to the 3-bromo substituent, translates to a heavier and more lipophilic fragment, which can be advantageous for optimizing ligand efficiency and lipophilicity in fragment-based drug discovery campaigns. Furthermore, the presence of the bromine atom provides a defined synthetic handle (e.g., for Suzuki, Buchwald, or Sonogashira couplings) that is absent in the comparator, enabling divergent synthesis from a common intermediate.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 245.05 |
| Comparator Or Baseline | 4-Fluoro-6-methoxy-1H-indazole: 166.15 |
| Quantified Difference | 78.9 g/mol higher |
| Conditions | Calculated from molecular formula (C8H6BrFN2O vs. C8H7FN2O) |
Why This Matters
The higher molecular weight and presence of a bromine atom directly enable a broader range of synthetic transformations and can be used to tune the physicochemical properties of lead compounds, justifying its selection over lighter analogs for specific SAR exploration.
